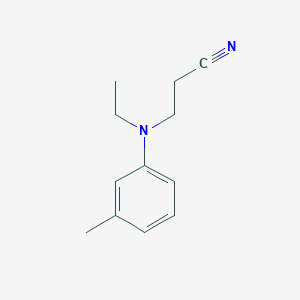

n-Ethyl-n-cyanoethyl-m-toluidine

Description

The exact mass of the compound N-(2-Cyanoethyl)-N-ethyl-m-toluidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93794. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(N-ethyl-3-methylanilino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-3-14(9-5-8-13)12-7-4-6-11(2)10-12/h4,6-7,10H,3,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPCCPMHHNIOSHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC#N)C1=CC=CC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051735 | |

| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148-69-6 | |

| Record name | 3-[Ethyl(3-methylphenyl)amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 148-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3-[ethyl(3-methylphenyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Ethyl(3-methylphenyl)amino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(N-ethyl-m-toluidino)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C8HAT3D9UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine (CAS 148-69-6)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of n-Ethyl-n-cyanoethyl-m-toluidine, a significant chemical intermediate. It details the compound's physicochemical properties, safety and toxicological data, primary applications, and generalized analytical methodologies.

Chemical Identity and Properties

This compound, identified by the CAS number 148-69-6, is an aromatic amine derivative.[1][2][3][4][5][6][7][8][9][10][11] Its chemical structure consists of an m-toluidine core functionalized with both an ethyl and a cyanoethyl group on the nitrogen atom.

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below. The compound is typically a colorless to yellow or brown liquid at room temperature.[10]

| Property | Value | Source(s) |

| CAS Number | 148-69-6 | [1][2][3][4][5][6][7][8][9][10][11] |

| Molecular Formula | C₁₂H₁₆N₂ | [10] |

| Molecular Weight | 188.27 g/mol | [10] |

| Synonyms | 3-[Ethyl(3-methylphenyl)amino]propionitrile, 3-(N-Ethyl-m-toluidino)propionitrile | |

| Appearance | Colorless to light orange to yellow clear liquid | |

| Boiling Point | 337.8 °C at 760 mmHg[1][2][4]190 °C at 20 mmHg[12] | [1][2][4][12] |

| Density | 1.008 g/cm³ | [1][2][4] |

| Flash Point | 140 - 145.1 °C | [1][2][12] |

| Refractive Index | 1.547 | [1] |

| Purity | Typically available as >98% (GC) |

Structural Information

A logical overview of the data presented in this guide is illustrated below.

Safety and Toxicology

Based on available safety data sheets, this compound is classified as hazardous.[13] It is harmful if it comes into contact with skin or is inhaled and causes both skin and serious eye irritation.[13]

GHS Classification and Toxicological Data

| Parameter | Value | Source(s) |

| GHS Classification | Acute Toxicity, Dermal (Category 4)Acute Toxicity, Inhalation (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2) | [13] |

| Signal Word | Warning | [13] |

| Hazard Statements | H312 + H332: Harmful in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | [13] |

| Precautionary Statements | P261, P264, P280, P302+P352+P312, P304+P340+P312, P337+P313 | [13] |

| Acute Oral Toxicity (LD50) | 3,710 mg/kg (Rat) | [13] |

Handling Precautions: Use in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid breathing vapors or mist.[13] Personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[13] Wash skin thoroughly after handling.[13]

Applications

This compound serves as a crucial intermediate in the chemical industry, primarily in the synthesis of coloring agents and agrochemicals.

-

Dye Intermediate: It is a key precursor for the manufacturing of various disperse dyes. Specific examples include Disperse Red 65, Disperse Red 88, Disperse Red 153, and Disperse Red 179, which are used in the textile industry.[6]

-

Agrochemical Synthesis: The compound is used in the production of agrochemicals. Its structure is particularly valuable for synthesizing certain classes of herbicides.

Experimental Protocols: Analytical Characterization

The purity and identity of this compound are typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While specific, validated protocols for this exact compound are proprietary, a generalized workflow based on methods for structurally similar aromatic amines is provided.[14][15]

Generalized Workflow for Purity Analysis by GC-FID

This workflow outlines the standard procedure for determining the purity of an this compound sample using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

Methodology Details:

-

Instrumentation: A standard Gas Chromatograph equipped with a Flame Ionization Detector (FID) is used. A capillary column suitable for separating aromatic amines, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is appropriate.[14]

-

Sample Preparation: A stock solution of the sample is prepared by accurately weighing the substance and dissolving it in a high-purity solvent like methanol or acetonitrile to a known concentration, typically around 1 mg/mL.[14]

-

Chromatographic Conditions:

-

Data Analysis: The purity is calculated using the area percent method from the resulting chromatogram. The formula is:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100[14]

-

This method assumes that all components have a similar response factor in the FID. For higher accuracy, analysis using a reference standard and calibration curve is recommended.

References

- 1. N-Ethyl-N-Cyanoethyl-m-Toluidine148-69-6,Purity98%_Alfa Chemistry111 [molbase.com]

- 2. 3-(N-Ethyl-m-toluidino)propiononitrile | CAS#:148-69-6 | Chemsrc [chemsrc.com]

- 3. 148-69-6 | CAS DataBase [m.chemicalbook.com]

- 4. News - this compound CAS 148-69-6 [mit-ivy.com]

- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 6. This compound | 148-69-6 [chemicalbook.com]

- 7. 148-69-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Online | N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (M-17) Manufacturer and Suppliers [scimplify.com]

- 9. This compound CAS#: 148-69-6 [m.chemicalbook.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. arctomsci.com [arctomsci.com]

- 12. echemi.com [echemi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Spectroscopic Profile of n-Ethyl-n-cyanoethyl-m-toluidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics derived from its molecular structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such data are also presented. This compound is a key intermediate in the synthesis of various disperse dyes, making its structural elucidation and characterization crucial for quality control and process optimization in various industrial applications.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the primary spectroscopic techniques used in the structural analysis of organic molecules. These predictions are based on the known spectral properties of the functional groups present in this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.1-7.3 | m | 1H | Aromatic CH |

| ~6.6-6.8 | m | 3H | Aromatic CH |

| ~3.5 | t | 2H | N-CH₂-CH₂-CN |

| ~3.4 | q | 2H | N-CH₂-CH₃ |

| ~2.6 | t | 2H | N-CH₂-CH₂-CN |

| ~2.3 | s | 3H | Ar-CH₃ |

| ~1.2 | t | 3H | N-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~148 | Quaternary | Aromatic C-N |

| ~139 | Quaternary | Aromatic C-CH₃ |

| ~129 | CH | Aromatic CH |

| ~118 | Quaternary | C≡N |

| ~116 | CH | Aromatic CH |

| ~112 | CH | Aromatic CH |

| ~108 | CH | Aromatic CH |

| ~48 | CH₂ | N-CH₂-CH₂-CN |

| ~45 | CH₂ | N-CH₂-CH₃ |

| ~21 | CH₃ | Ar-CH₃ |

| ~18 | CH₂ | N-CH₂-CH₂-CN |

| ~12 | CH₃ | N-CH₂-CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~3050-3000 | Medium | C-H | Aromatic Stretch |

| ~2970-2850 | Medium-Strong | C-H | Aliphatic Stretch |

| ~2250 | Medium | C≡N | Nitrile Stretch |

| ~1600, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~1370 | Medium | C-N | Aromatic Amine Stretch |

| ~850-750 | Strong | C-H | Aromatic Out-of-plane Bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 173 | Medium | [M - CH₃]⁺ |

| 147 | High | [M - CH₂CN]⁺ |

| 132 | Medium | [M - C₂H₅, -CH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule.

Instrumentation: A benchtop FT-IR spectrometer is typically used.

Sample Preparation (Neat Liquid):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. If necessary, clean them with a small amount of a volatile solvent like acetone and allow them to dry completely.

-

Place a single drop of the liquid this compound onto the surface of one salt plate.

-

Carefully place the second salt plate on top, gently pressing to form a thin, uniform film of the liquid between the plates.

-

Mount the "sandwich" plate assembly into the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty, clean salt plates.

-

Place the sample holder with the prepared plates into the instrument's sample compartment.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are usually averaged.

Data Processing: The final transmittance or absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is used for analysis.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference point (0 ppm).

-

Transfer the solution into a clean NMR tube.

¹H NMR Data Acquisition:

-

A standard one-pulse sequence is typically employed.

-

Key parameters to be set include the pulse width (commonly 30°), a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Data Acquisition:

-

Proton-decoupled mode is generally used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

-

Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

Instrumentation: Various types of mass spectrometers can be used, such as those employing electron ionization (EI) or electrospray ionization (ESI).

Sample Preparation and Introduction:

-

For EI-MS, the liquid sample is introduced into the instrument, where it is vaporized in a high vacuum.

-

For ESI-MS, the sample is typically dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (around 1 mg/mL or less) and then infused into the ion source.

Ionization and Analysis:

-

In EI, high-energy electrons bombard the gaseous molecules, causing ionization and fragmentation.

-

In ESI, a high voltage is applied to the liquid sample, creating an aerosol of charged droplets from which ions are generated.

-

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion.

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic methods described.

Caption: A logical workflow for the structural analysis of this compound.

References

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR Analysis of n-Ethyl-n-cyanoethyl-m-toluidine

For Immediate Release

In the intricate world of chemical analysis, particularly within the realms of pharmaceutical development and materials science, the precise structural elucidation of molecular compounds is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of n-Ethyl-n-cyanoethyl-m-toluidine, a key intermediate in the synthesis of various commercial products, including disperse dyes. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral characteristics of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts (δ) in parts per million (ppm) for the proton (¹H) and carbon (¹³C) nuclei of this compound are summarized below. These values were determined using advanced NMR prediction software and refined by comparative analysis with structurally related compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-a | 1.15 | Triplet | 7.0 | 3H |

| H-b | 3.35 | Quartet | 7.0 | 2H |

| H-c | 2.60 | Triplet | 7.0 | 2H |

| H-d | 3.60 | Triplet | 7.0 | 2H |

| H-e | 2.30 | Singlet | - | 3H |

| H-f, h | 6.60 - 6.70 | Multiplet | - | 2H |

| H-g | 7.10 | Triplet | 8.0 | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 12.5 |

| C-2 | 45.0 |

| C-3 | 18.0 |

| C-4 | 48.0 |

| C-5 | 118.0 |

| C-6 | 148.0 |

| C-7 | 112.0 |

| C-8 | 139.0 |

| C-9 | 116.0 |

| C-10 | 129.0 |

| C-11 | 120.0 |

| C-12 | 21.5 |

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the atom numbering used for the NMR data correlation.

Experimental Protocols

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for a compound such as this compound is provided below.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K.

-

3. ¹³C NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher for a 400 MHz ¹H instrument).

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 250 ppm, centered around 100 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

4. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

NMR Analysis Workflow

The logical workflow for the NMR analysis of this compound, from sample preparation to final structure elucidation, is depicted in the following diagram.

Conclusion

This technical guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of this compound. The tabulated data, along with the provided molecular structure and experimental protocols, serves as a valuable resource for scientists and researchers engaged in the synthesis, characterization, and application of this important chemical intermediate. Future work should focus on the experimental validation of these predicted spectral data to further solidify our understanding of this molecule's properties.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry of n-Ethyl-n-cyanoethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) as they apply to the characterization of n-Ethyl-n-cyanoethyl-m-toluidine. This document outlines expected spectral data, detailed experimental protocols, and the fundamental principles of these methods for the structural elucidation and identification of this compound.

Introduction to this compound

This compound is an aromatic tertiary amine. Its structure, featuring a substituted benzene ring, an ethyl group, and a cyanoethyl group, gives rise to a unique spectral fingerprint that can be effectively analyzed by FT-IR and mass spectrometry. This compound and its analogs are of interest in various fields, including dye manufacturing and as intermediates in organic synthesis. Accurate analytical characterization is crucial for quality control, reaction monitoring, and safety assessment.

Predicted FT-IR Spectral Data

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The table below summarizes the expected characteristic absorption bands for this compound. These predictions are based on the known absorption ranges for its constituent functional groups.[1][2][3][4][5]

| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium to Weak |

| 2975 - 2850 | Aliphatic C-H (ethyl & cyanoethyl) | Stretch | Medium to Strong |

| 2260 - 2240 | Nitrile (C≡N) | Stretch | Sharp, Medium |

| 1620 - 1580 & 1520 - 1470 | Aromatic C=C | Stretch | Medium to Strong |

| 1470 - 1430 | Aliphatic C-H | Bend (Scissoring) | Medium |

| 1380 - 1365 | Aliphatic C-H | Bend (Umbrella) | Medium |

| 1335 - 1250 | Aromatic C-N | Stretch | Strong |

| 1250 - 1020 | Aliphatic C-N | Stretch | Medium to Weak |

| 900 - 670 | Aromatic C-H | Out-of-plane Bend | Strong |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural elucidation. For this compound (molar mass: 188.26 g/mol ), the following table outlines the predicted major fragments based on common fragmentation pathways for aromatic amines and nitriles.[6][7][8][9]

| m/z Ratio | Proposed Fragment Ion | Fragmentation Pathway |

| 188 | [M]⁺ (Molecular Ion) | Electron Ionization |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 159 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 147 | [M - CH₂CN]⁺ | Alpha-cleavage with loss of a cyanomethyl radical |

| 134 | [M - C₂H₄CN]⁺ | Cleavage of the N-cyanoethyl bond |

| 118 | [C₈H₁₀N]⁺ | Rearrangement and loss of the cyano group and adjacent carbons |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ (Tropylium ion) | Rearrangement of the toluidine ring |

Experimental Protocols

The following are detailed methodologies for the FT-IR and Mass Spectrometry analysis of this compound.

FT-IR Spectroscopy using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a convenient sampling technique for liquid samples, requiring minimal sample preparation.[10][11][12]

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small drop of this compound directly onto the surface of the ATR crystal.

-

Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile organic compounds like this compound.[13][14][15][16]

Instrumentation:

-

A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

-

A capillary column suitable for the analysis of aromatic amines (e.g., a DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Injection Volume: 1 µL with a split ratio (e.g., 20:1) to avoid column overloading.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The resulting chromatogram will show a peak corresponding to this compound at a specific retention time. The mass spectrum of this peak can then be analyzed to identify the molecular ion and characteristic fragment ions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using FT-IR and GC-MS.

Caption: Analytical Workflow for this compound

Logical Relationship of Analytical Techniques

The diagram below shows the logical relationship between the analytical techniques and the information they provide for the characterization of the target molecule.

Caption: Interrelation of Analytical Data

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. 5 Nitrile IR Spectrum Tips - Berkeley Learning Hub [lms-dev.api.berkeley.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. whitman.edu [whitman.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. agilent.com [agilent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. uoguelph.ca [uoguelph.ca]

- 14. memphis.edu [memphis.edu]

- 15. Sample preparation GC-MS [scioninstruments.com]

- 16. chem.libretexts.org [chem.libretexts.org]

Physical and chemical properties of n-Ethyl-n-cyanoethyl-m-toluidine

An In-depth Technical Guide to n-Ethyl-n-cyanoethyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

This compound, with the CAS number 148-69-6, is an aromatic amine of significant interest in various industrial applications. Its molecular structure, featuring an ethyl group and a cyanoethyl group attached to the nitrogen of m-toluidine, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, along with detailed experimental protocols for its synthesis and analysis, tailored for professionals in research and development.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various synthetic processes. A summary of its key physical properties is presented in the table below. It is important to note that some of the data are predicted values due to the limited availability of experimentally determined values in the literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂ | [1] |

| Molecular Weight | 188.27 g/mol | [1] |

| Appearance | Clear, colorless to light orange/yellow liquid | [1] |

| Boiling Point | 337.8 ± 25.0 °C (Predicted) | [1] |

| Melting Point | Not available | |

| Density | 1.008 ± 0.06 g/cm³ (Predicted) | [1] |

| Refractive Index | 1.5470 to 1.5510 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether.[2] | |

| pKa | 5.42 ± 0.50 (Predicted) | [1] |

Experimental Protocols for Determination of Physical Properties

Boiling Point Determination:

The boiling point of a liquid can be determined using a distillation apparatus.

-

Place a small volume of the sample in a distillation flask with a few boiling chips.

-

Insert a thermometer into the neck of the flask, ensuring the top of the bulb is level with the side arm of the flask.

-

Heat the flask gently. The temperature at which the liquid actively boils and the vapor condenses on the thermometer is recorded as the boiling point. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Density Measurement:

A pycnometer is used for the precise determination of density.

-

Weigh a clean, dry pycnometer.

-

Fill the pycnometer with the sample liquid, ensuring no air bubbles are present.

-

Place the pycnometer in a constant temperature bath until it reaches thermal equilibrium.

-

Adjust the volume of the liquid to the calibration mark.

-

Remove the pycnometer from the bath, wipe it dry, and weigh it.

-

The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of the solute to a known volume of the solvent in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Determine the concentration of the solute in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Chemical Properties

The chemical reactivity of this compound is dictated by its aromatic ring, the tertiary amine functionality, and the cyano group.

-

Aromatic Ring: The benzene ring is activated by the electron-donating amino group, making it susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation. The substitution pattern is directed by the existing substituents.

-

Tertiary Amine: The tertiary amine nitrogen is basic and can be protonated to form a salt. It can also undergo oxidation.

-

Cyano Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Reactivity with Acids

Aromatic amines are weak bases and react with strong acids to form the corresponding ammonium salts.[3]

Cyanoethylation Reaction

The synthesis of this compound involves the cyanoethylation of n-ethyl-m-toluidine. This reaction is a Michael addition of the secondary amine to acrylonitrile, typically catalyzed by a base or an acid.[4][5]

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound via the cyanoethylation of n-ethyl-m-toluidine.

Materials:

-

n-Ethyl-m-toluidine

-

Acrylonitrile

-

Acetic acid (catalyst)

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve n-ethyl-m-toluidine (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a catalytic amount of acetic acid.

-

Slowly add acrylonitrile (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acetic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

References

- 1. This compound CAS#: 148-69-6 [m.chemicalbook.com]

- 2. Physical Properties of Amines - GeeksforGeeks [geeksforgeeks.org]

- 3. Physical and Chemical Properties of Aromatic Amines - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 4. Cyanoethylation - Wikipedia [en.wikipedia.org]

- 5. US3943162A - Cyanoethylation of aromatic amines - Google Patents [patents.google.com]

N-Ethyl-n-cyanoethyl-m-toluidine: A Core Component in Azo Dye Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: N-Ethyl-n-cyanoethyl-m-toluidine is a crucial aromatic amine intermediate extensively utilized in the synthesis of a variety of azo disperse dyes.[1][2] These dyes are of significant commercial importance, finding widespread application in the textile industry for coloration of synthetic fibers such as polyester. The presence of the cyanoethyl group in the molecule plays a significant role in the final properties of the dye, including its color, fastness, and affinity to the fabric. This technical guide provides a comprehensive overview of the synthesis of this compound, its role in the formation of azo dyes, and detailed experimental protocols.

Physicochemical Properties

This compound is a substituted aromatic amine with the chemical formula C12H16N2. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 148-69-6 | [2] |

| Molecular Weight | 188.27 g/mol | [2] |

| Appearance | Brown liquid | [3] |

| Purity | ≥ 98% | [1] |

| Flash Point | 149°C | [3] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting from m-toluidine. The first step involves the N-ethylation of m-toluidine to produce N-Ethyl-m-toluidine, which is then followed by cyanoethylation.

Step 1: Synthesis of N-Ethyl-m-toluidine

A common laboratory-scale method for the synthesis of N-Ethyl-m-toluidine is the direct alkylation of m-toluidine with an ethylating agent, such as ethyl bromide.[4][5]

Experimental Protocol:

-

In a sealed pressure vessel, combine m-toluidine and ethyl bromide in a 1:1 molar ratio.[4]

-

Allow the mixture to stand at room temperature for 24 hours. A white crystalline mass of N-Ethyl-m-toluidine hydrobromide will form.[4]

-

Break up the crystalline mass and add a 10% aqueous solution of sodium hydroxide to liberate the free amine.

-

Extract the N-Ethyl-m-toluidine with a suitable organic solvent, such as diethyl ether.

-

Wash the organic extract with water to remove any remaining impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent by distillation to obtain crude N-Ethyl-m-toluidine.

-

Purify the crude product by vacuum distillation. The boiling point of N-Ethyl-m-toluidine is 221 °C at atmospheric pressure.[4][6]

| Parameter | Value | Reference |

| Yield | 63-66% | [4] |

| Boiling Point | 221 °C | [6] |

| Density | 0.957 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.546 | [6] |

Step 2: Cyanoethylation of N-Ethyl-m-toluidine

The second step involves the reaction of N-Ethyl-m-toluidine with acrylonitrile in a process known as cyanoethylation. This reaction is a Michael addition, where the secondary amine acts as a nucleophile.[7]

Experimental Protocol:

-

In a reaction flask, dissolve N-Ethyl-m-toluidine in a suitable solvent.

-

Add a basic catalyst to the mixture. The cyanoethylation of amines is typically base-catalyzed.[7]

-

Slowly add acrylonitrile to the reaction mixture while maintaining a controlled temperature. The reaction is often exothermic.

-

Stir the reaction mixture for a specified period to ensure completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the catalyst with a suitable acid.

-

Isolate the crude this compound. This may involve extraction and removal of the solvent.

-

Purify the product, for example, by vacuum distillation or column chromatography.

Application in Azo Dye Synthesis

This compound serves as a coupling component in the synthesis of azo dyes. The general process involves two main reactions: diazotization of a primary aromatic amine and the subsequent azo coupling reaction with this compound.[8][9]

Diazotization

In this step, a primary aromatic amine is converted into a diazonium salt by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C).[8][9]

Azo Coupling

The resulting diazonium salt is then reacted with the coupling component, this compound. The lone pair of electrons on the nitrogen atom of the toluidine derivative attacks the positively charged nitrogen of the diazonium salt, leading to the formation of an azo compound, which is characterized by the -N=N- functional group. This azo group is a chromophore that imparts color to the molecule.[8][9]

Example: Synthesis of a Disperse Red Dye

While a specific protocol for Disperse Red 179 was not found, a general procedure for the synthesis of a disperse red dye using a toluidine derivative is as follows. This can be adapted for this compound.

Experimental Protocol:

-

Diazotization:

-

Dissolve the chosen primary aromatic amine (e.g., a substituted aniline) in a mixture of a strong acid (e.g., hydrochloric acid) and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature and stirring vigorously. The formation of the diazonium salt is indicated by a change in the solution.

-

-

Coupling:

-

In a separate vessel, dissolve this compound in a suitable solvent, which may be acidic or basic depending on the specific reaction conditions.

-

Cool this solution to 0-5 °C.

-

Slowly add the freshly prepared diazonium salt solution to the solution of this compound with continuous stirring.

-

The coupling reaction usually proceeds quickly, resulting in the formation of the colored azo dye, which may precipitate out of the solution.

-

Maintain the low temperature and continue stirring for a period to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

Collect the precipitated dye by filtration.

-

Wash the dye with cold water to remove any unreacted starting materials and salts.

-

The crude dye can be further purified by recrystallization from a suitable solvent.

-

| Parameter | Description |

| Diazo Component | A primary aromatic amine, often containing electron-withdrawing groups to enhance the electrophilicity of the diazonium salt. |

| Coupling Component | This compound |

| Reaction Temperature | 0-5 °C for both diazotization and coupling |

| pH Control | The pH of the coupling reaction is crucial and is adjusted to optimize the reaction rate and product yield. |

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.

Caption: Synthesis pathway of this compound.

Caption: General workflow for azo dye synthesis.

Conclusion

This compound is a pivotal intermediate in the production of azo disperse dyes. Its synthesis involves a two-step process of N-ethylation followed by cyanoethylation. As a coupling component, it readily reacts with diazonium salts to form highly colored azo compounds. Understanding the detailed experimental protocols and reaction mechanisms is essential for researchers and professionals in the fields of dye chemistry and materials science to develop new and improved colorants with desired properties for various applications. Further research into the synthesis of specific disperse dyes using this intermediate can lead to the development of novel colors with enhanced performance characteristics.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. This compound | 148-69-6 [chemicalbook.com]

- 3. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-[2-Cyanoethyl]-N-Ethyl-M-Toluidine (DC-17) [tristarintermediates.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. N-Ethyl-m-toluidine = 98.0 GC 102-27-2 [sigmaaldrich.com]

- 7. asianpubs.org [asianpubs.org]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. scispace.com [scispace.com]

The Strategic Role of n-Ethyl-n-cyanoethyl-m-toluidine in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Ethyl-n-cyanoethyl-m-toluidine (CAS No. 148-69-6) is a key chemical intermediate with significant, though not always directly documented, applications in the synthesis of specialized agrochemicals. This technical guide explores its core function, primarily as a precursor in the synthesis of dinitroaniline herbicides, a class of compounds known for their pre-emergent herbicidal activity. While direct, publicly available synthesis routes for commercial herbicides starting from this compound are not extensively detailed in scientific literature, this paper constructs a plausible synthetic pathway based on established chemical principles and available data on related compounds. This guide provides a comprehensive overview of its synthesis, potential reaction mechanisms in agrochemical production, and detailed experimental protocols for precursor synthesis, offering valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.

Introduction

This compound is an aromatic amine derivative that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive cyanoethyl group and a substituted aniline core, makes it a suitable intermediate for the construction of more complex molecules. In the context of agrochemicals, its primary theorized role is as a precursor to key intermediates in the manufacturing of dinitroaniline herbicides such as ethalfluralin and benfluralin. These herbicides function by inhibiting root and shoot growth in susceptible plants.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from m-toluidine. The first step involves the N-ethylation of m-toluidine, followed by cyanoethylation.

Step 1: Synthesis of N-ethyl-m-toluidine

A common method for the synthesis of N-ethyl-m-toluidine is the reductive amination of m-toluidine with acetaldehyde.

Experimental Protocol: Reductive Amination for N-ethyl-m-toluidine Synthesis

-

Materials:

-

m-Toluidine

-

Acetaldehyde

-

Sodium triacetoxyborohydride

-

Dichloromethane (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve m-toluidine (1 equivalent) in dichloromethane.

-

Add acetaldehyde (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to form the intermediate imine.

-

In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in dichloromethane.

-

Slowly add the reducing agent suspension to the imine-containing reaction mixture.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude N-ethyl-m-toluidine via vacuum distillation or flash column chromatography.

-

| Parameter | Value/Range |

| Reactants | m-Toluidine, Acetaldehyde |

| Reducing Agent | Sodium triacetoxyborohydride |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | Monitored by TLC |

| Workup | Aqueous bicarbonate quench, extraction |

| Purification | Vacuum distillation or column chromatography |

Step 2: Cyanoethylation of N-ethyl-m-toluidine

The second step involves the reaction of N-ethyl-m-toluidine with acrylonitrile to introduce the cyanoethyl group.

Generalized Experimental Protocol: Cyanoethylation

-

Materials:

-

N-ethyl-m-toluidine

-

Acrylonitrile

-

A catalytic amount of a suitable base (e.g., sodium hydroxide) or acid.

-

-

Procedure:

-

Combine N-ethyl-m-toluidine and a catalytic amount of base or acid in a reaction vessel.

-

Slowly add acrylonitrile to the mixture, controlling the temperature as the reaction can be exothermic.

-

Stir the reaction mixture at a controlled temperature until completion (monitored by TLC or GC).

-

Neutralize the catalyst.

-

Purify the resulting this compound, typically by vacuum distillation.

-

| Parameter | Value/Range |

| Reactants | N-ethyl-m-toluidine, Acrylonitrile |

| Catalyst | Base (e.g., NaOH) or Acid |

| Temperature | Controlled, potentially elevated |

| Purification | Vacuum distillation |

Proposed Role in Dinitroaniline Herbicide Synthesis

While direct public-domain evidence is limited, the structure of this compound strongly suggests its utility as an intermediate in the synthesis of dinitroaniline herbicides. The following section outlines a plausible, though not explicitly documented, synthetic pathway to a dinitroaniline herbicide.

The core of this proposed pathway involves the conversion of the cyanoethyl group to a suitable functional group for further elaboration, followed by nitration of the aromatic ring.

An In-depth Technical Guide on the Basic Reactivity of the Cyanoethyl Group in Aromatic Amines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyanoethylation of aromatic amines is a cornerstone reaction in organic synthesis, providing a versatile pathway to introduce a β-propionitrile moiety onto an aromatic scaffold. This reaction, fundamentally an aza-Michael addition, is of significant interest due to the utility of the resulting products as key intermediates in the synthesis of dyes, pharmaceuticals, and performance polymers. This technical guide delineates the core principles governing the reactivity of the cyanoethyl group with aromatic amines, including a detailed examination of reaction mechanisms, influencing factors such as electronic and steric effects, and the role of various catalytic systems. Comprehensive experimental protocols for the synthesis of mono- and di-cyanoethylated anilines are provided, supplemented by tabulated quantitative data and spectroscopic characterization to facilitate reproducibility and further investigation.

Introduction to the Reactivity of the Cyanoethyl Group

The reaction between an aromatic amine and acrylonitrile, termed cyanoethylation, is a classic example of a conjugate addition, specifically an aza-Michael addition.[1][2][3] The underlying principle of this reaction is the nucleophilic attack of the aromatic amine's nitrogen atom on the electron-deficient β-carbon of acrylonitrile. The strong electron-withdrawing nature of the nitrile (-C≡N) group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles like aromatic amines.[2][4]

While aliphatic amines are often reactive enough to undergo cyanoethylation without a catalyst, aromatic amines, being weaker nucleophiles due to the delocalization of the nitrogen lone pair into the aromatic ring, generally require a catalyst to proceed at a practical rate.[5] The reaction can yield either mono- or N,N-bis(2-cyanoethyl) derivatives, with the product distribution being controllable through the choice of catalyst and reaction conditions.[4]

Reaction Mechanism and Influencing Factors

The cyanoethylation of aromatic amines can be catalyzed by both acids and bases. The choice of catalyst significantly impacts the reaction rate, selectivity, and the range of applicable substrates.

Catalysis:

-

Acid Catalysis: Protic acids like acetic acid and Lewis acids such as cuprous chloride, cupric acetate, zinc chloride, and yttrium nitrate can catalyze the reaction.[4][5][6] Acid catalysts are thought to activate the acrylonitrile by protonating or coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the β-carbon. Cupric acetate has been identified as a particularly effective catalyst for the selective mono-cyanoethylation of a wide range of aromatic amines, including those that are sterically hindered or deactivated by electron-withdrawing groups.[4]

-

Base Catalysis: Strong bases, including quaternary ammonium hydroxides (e.g., Triton B) and choline, can also promote the reaction.[4] Base catalysis typically proceeds by deprotonating the amine, increasing its nucleophilicity.

Factors Influencing Reactivity:

-

Electronic Effects: The nucleophilicity of the aromatic amine is a critical factor. Electron-donating groups (e.g., -CH₃, -OCH₃) on the aromatic ring increase the electron density on the nitrogen atom, enhancing its nucleophilicity and accelerating the reaction.[4] Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the amine's reactivity, often necessitating more potent catalysts or harsher reaction conditions.[4]

-

Steric Hindrance: Substituents at the ortho position of the aromatic amine or on the nitrogen atom itself can sterically hinder the approach of the amine to the acrylonitrile molecule.[4] This steric impediment can significantly slow down the reaction and may require specialized catalysts like cupric acetate to achieve good yields of the mono-cyanoethylated product.[4]

Quantitative Data on Cyanoethylation of Aromatic Amines

The following tables summarize the yields of cyanoethylation reactions for various aromatic amines under different catalytic conditions, illustrating the impact of electronic and steric factors.

| Aromatic Amine | Catalyst System | Product | Yield (%) | Reference |

| Aniline | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)aniline | 72-78 | [2] |

| Aniline | Cupric Acetate | N-(2-Cyanoethyl)aniline | 73 | [2] |

| Aniline | Hydrochloric Acid / Zinc Chloride | N-(2-Cyanoethyl)aniline | 94-95 | [5] |

| p-Anisidine | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)-p-anisidine | 76 | [2] |

| m-Chloroaniline | Aniline Hydrochloride / Diethylamine | N-(2-Cyanoethyl)-m-chloroaniline | 42 | [2] |

| o-Chloroaniline | Cupric Acetate Monohydrate | 3-(o-Chloroanilino)propionitrile | 90-94 | [7] |

| o-Phenylenediamine | Aniline Hydrochloride / Diethylamine | N,N'-Bis(2-cyanoethyl)-o-phenylenediamine | 70 | [2] |

| p-Phenylenediamine | Aniline Hydrochloride / Diethylamine | N,N'-Bis(2-cyanoethyl)-p-phenylenediamine | 22 | [2] |

| p-Toluidine | Acetic Acid | N,N-Bis(2-cyanoethyl)-p-toluidine | - | [8] |

| m-Toluidine | Acetic Acid | N,N-Bis(2-cyanoethyl)-m-toluidine | - | [8] |

| p-Chloroaniline | Acetic Acid | N,N-Bis(2-cyanoethyl)-p-chloroaniline | - | [8] |

| m-Nitroaniline | Cupric Acetate | 3-(m-Nitroanilino)propionitrile | Good Yield | [7] |

Note: A dash (-) indicates that a specific yield was not provided in the cited literature, although the reaction was reported.

Detailed Experimental Protocols

Synthesis of N-(2-Cyanoethyl)aniline (Mono-cyanoethylation)

This protocol is adapted from a procedure using an aniline salt and a secondary amine.[2]

Materials:

-

Aniline hydrochloride (12.95 g, 0.10 mole)

-

Acrylonitrile (6.6 g, 0.12 mole)

-

Diethylamine (9.1 g, 0.12 mole)

-

10% Aqueous sodium hydroxide solution

-

Chloroform

-

Anhydrous sodium sulfate

Procedure:

-

Combine aniline hydrochloride, acrylonitrile, and diethylamine in a 100-mL round-bottomed flask equipped with a reflux condenser.

-

Heat the mixture in a heating mantle or oil bath maintained at 180°C for 2.5 hours.

-

Cool the resulting melt to 0°C in an ice bath.

-

Add 50 mL of 10% aqueous sodium hydroxide solution and extract the mixture with four 50-mL portions of chloroform.

-

Wash the combined chloroform extracts with two 25-mL portions of water. Back-extract the water washes with a final 10-mL portion of chloroform.

-

Combine all organic layers and dry over anhydrous sodium sulfate.

-

Remove the chloroform by rotary evaporation.

-

Distill the residue under reduced pressure. The product, N-(2-cyanoethyl)aniline, is collected at 115–120°/0.01 mm.

-

The product solidifies upon cooling to yield colorless plates.

-

Yield: 10.5–11.4 g (72–78%)

-

Melting Point: 48–51°C[2]

-

Spectroscopic Characterization of N-(2-Cyanoethyl)aniline:

-

FTIR (KBr, cm⁻¹): The spectrum would be expected to show characteristic peaks for N-H stretching (around 3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2900-2850 cm⁻¹), C≡N stretching (a sharp peak around 2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1300-1200 cm⁻¹).

-

¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.6-7.3 ppm), a broad singlet for the N-H proton, a triplet for the -CH₂-N protons (~3.4 ppm), and a triplet for the -CH₂-CN protons (~2.6 ppm).

-

¹³C NMR (CDCl₃, δ ppm): Expected signals would include aromatic carbons, a signal for the nitrile carbon (-C≡N) around 118 ppm, and signals for the two aliphatic carbons (-CH₂-N and -CH₂-CN).

Synthesis of N,N-Bis(2-cyanoethyl)aniline (Di-cyanoethylation)

This is a general procedure that can be adapted using various catalysts known to favor di-substitution, such as cuprous chloride or specific acid catalysts under forcing conditions.[7][8]

Materials:

-

Aniline (9.3 g, 0.1 mole)

-

Acrylonitrile (13.25 g, 0.25 mole, excess)

-

Catalyst (e.g., acetic acid with cuprous chloride, or AlCl₃)

-

Appropriate solvent (e.g., toluene or excess acetic acid)

-

Sodium bicarbonate solution

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline in the chosen solvent.

-

Add the catalyst to the solution.

-

Heat the mixture to reflux and add acrylonitrile dropwise over a period of 30 minutes.

-

Continue refluxing for several hours (reaction progress can be monitored by TLC).

-

After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization (e.g., from ethanol) or column chromatography to yield N,N-Bis(2-cyanoethyl)aniline.

-

Melting Point: 81-84°C[9]

-

Spectroscopic Characterization of N,N-Bis(2-cyanoethyl)aniline:

-

FTIR (KBr, cm⁻¹): The spectrum will lack an N-H stretching band. Key peaks include aromatic C-H stretching (~3050 cm⁻¹), aliphatic C-H stretching (~2950-2850 cm⁻¹), a strong and sharp C≡N stretching band (~2250 cm⁻¹), aromatic C=C bending (~1600 and 1500 cm⁻¹), and C-N stretching (~1350 cm⁻¹).

-

¹H NMR (CDCl₃, δ ppm): Expected signals would include aromatic protons (multiplet, ~6.7-7.3 ppm), a triplet for the -CH₂-N protons (~3.6 ppm, 4H), and a triplet for the -CH₂-CN protons (~2.6 ppm, 4H).

-

¹³C NMR (CDCl₃, δ ppm): For the related N-(2-Cyanoethyl)-N-methylaniline, reported signals are at approximately 149.3, 129.1, 115.8, and 112.1 ppm for the aromatic carbons, and aliphatic carbons in the region of 52.8 and 38.3 ppm.[1][5] Signals for N,N-Bis(2-cyanoethyl)aniline would be expected in similar regions, with the nitrile carbon around 118 ppm.

Visualizations of Reaction and Workflow

General Reaction Mechanism

References

- 1. N-(2-Cyanoethyl)-N-methylaniline(94-34-8) 13C NMR spectrum [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN1105661A - 2-cyano-4-nitroaniline synthetic process - Google Patents [patents.google.com]

- 4. scienceopen.com [scienceopen.com]

- 5. rsc.org [rsc.org]

- 6. acadiau.ca [acadiau.ca]

- 7. asianpubs.org [asianpubs.org]

- 8. EP1321459A2 - N-Cyanoethylated ortho and meta toluenediamine compositions and process for making them - Google Patents [patents.google.com]

- 9. N,N-Bis(cyanoethyl)aniline | 1555-66-4 [chemicalbook.com]

An In-depth Technical Guide to the Electron-Donating Effects of Substituents in Toluidine Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electron-donating effects of the methyl substituent in the three isomers of toluidine: ortho-, meta-, and para-toluidine. Understanding these effects is crucial for predicting the reactivity, basicity, and potential applications of these compounds, particularly in the fields of medicinal chemistry and materials science. This document details the quantitative measures of these electronic effects, outlines the experimental protocols for their determination, and visually represents the underlying principles governing their behavior.

Quantitative Analysis of Electron-Donating Effects

The position of the methyl group on the aniline ring significantly influences the electron density on the amino group, thereby affecting the basicity of the molecule. This effect can be quantified through several experimental and theoretical parameters, including pKa values, Hammett constants, and spectroscopic data.

Basicity and pKa Values

The most direct measure of the electron-donating effect on the amino group is the basicity of the toluidine isomers, which is typically expressed as the pKa of their conjugate acids (anilinium ions). A higher pKa value indicates a stronger base, signifying a greater electron-donating effect from the substituent. The experimental pKa values for the conjugate acids of toluidine isomers in aqueous solution are presented in Table 1.

| Isomer | Structure | pKa of Conjugate Acid |

| Aniline | C₆H₅NH₂ | 4.6 |

| o-Toluidine | o-CH₃C₆H₄NH₂ | 4.4 |

| m-Toluidine | m-CH₃C₆H₄NH₂ | 4.7 |

| p-Toluidine | p-CH₃C₆H₄NH₂ | 5.1 |

Data sourced from multiple consistent literature reports.

As the data indicates, p-toluidine is the strongest base, followed by m-toluidine, and then aniline. o-Toluidine is the weakest base among the isomers. This trend can be explained by a combination of electronic and steric effects.

Hammett and Taft Constants

The Hammett equation provides a framework for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is given by:

log(K/K₀) = ρσ

where K is the equilibrium constant for the substituted compound, K₀ is the equilibrium constant for the unsubstituted compound (aniline in this case), ρ (rho) is the reaction constant, and σ (sigma) is the substituent constant. For the dissociation of anilinium ions, a negative σ value indicates an electron-donating group that increases basicity.

The Taft equation extends this concept to account for steric effects, particularly relevant for ortho substituents:

log(k/k₀) = ρσ + δEs

where σ* is the polar substituent constant, Es is the steric substituent constant, and ρ* and δ are the corresponding reaction constants.

| Parameter | ortho-Methyl | meta-Methyl | para-Methyl |

| Hammett Constant (σ) | - | -0.07 | -0.17 |

| Taft Steric Parameter (Es) | -1.24 (for methyl group) | - | - |

| Hammett Reaction Constant (ρ) for Anilinium Ion Dissociation | ~2.6 | ~2.6 | ~2.6 |

Note: The Hammett equation is not strictly applicable to ortho substituents due to steric effects. The Taft steric parameter (Es) for a methyl group is provided as a general indicator of its steric bulk. The reaction constant (ρ) for anilinium ion dissociation is approximately 2.6, indicating a moderate sensitivity to substituent effects.

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide valuable insights into the electronic environment of the toluidine isomers.

NMR Spectroscopy

The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Increased electron density leads to greater shielding and a lower chemical shift (upfield shift).

Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

| Proton | o-Toluidine | m-Toluidine | p-Toluidine |

| -CH₃ | 2.15 | 2.29 | 2.25 |

| -NH₂ | 3.65 | 3.62 | 3.58 |

| Aromatic-H | 6.68-7.10 | 6.55-7.08 | 6.62-6.98 |

Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Carbon | o-Toluidine | m-Toluidine | p-Toluidine |

| -CH₃ | 17.5 | 21.5 | 20.5 |

| C-NH₂ | 144.7 | 146.4 | 144.0 |

| C-CH₃ | 122.0 | 138.8 | 127.3 |

| Aromatic-C | 115.0, 118.6, 126.9, 130.3 | 112.9, 116.8, 121.7, 129.1 | 115.1, 129.6 |

The upfield shift of the aromatic protons and carbons in p-toluidine compared to the other isomers is consistent with the greater electron-donating effect of the methyl group in the para position.

FT-IR Spectroscopy

The C-N stretching vibration in the FT-IR spectrum is also indicative of the electron density on the nitrogen atom. A stronger C-N bond, resulting from increased electron donation to the ring, will have a higher vibrational frequency.

Table 5: Characteristic FT-IR Frequencies (cm⁻¹)

| Vibration | o-Toluidine | m-Toluidine | p-Toluidine |

| N-H Stretch | ~3370, ~3450 | ~3350, ~3430 | ~3340, ~3420 |

| C-N Stretch | ~1265 | ~1275 | ~1280 |

The higher C-N stretching frequency in p-toluidine suggests a stronger C-N bond, consistent with its greater basicity.

Experimental Protocols

Synthesis of Toluidine Isomers

A general method for the synthesis of toluidine isomers involves the reduction of the corresponding nitrotoluene isomers.

Materials:

-

o-, m-, or p-nitrotoluene

-

Tin (Sn) metal, granular

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH), 40% aqueous solution

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the nitrotoluene isomer and granular tin.

-

Slowly add concentrated HCl to the flask. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

After the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete reduction.

-

Cool the reaction mixture and slowly add a 40% NaOH solution until the solution is strongly basic (pH > 10). This will precipitate tin hydroxides and liberate the free toluidine.

-

Extract the toluidine from the aqueous mixture with several portions of diethyl ether or dichloromethane.

-

Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude toluidine can be further purified by distillation under reduced pressure.

Determination of pKa by Potentiometric Titration

Materials:

-

Toluidine isomer

-

Standardized Hydrochloric Acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a sample of the toluidine isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the toluidine solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill the burette with the standardized HCl solution.

-

Record the initial pH of the toluidine solution.

-

Add the HCl solution in small increments (e.g., 0.5 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point. The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.

Visualizations

Logical Relationship of Electron-Donating Effects

The following diagram illustrates the interplay of inductive, hyperconjugation, and steric effects on the basicity of toluidine isomers.

Caption: Relative influence of electronic and steric effects on the basicity of toluidine isomers.

Experimental Workflow for pKa Determination

The workflow for determining the pKa of a toluidine isomer via potentiometric titration is outlined below.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The electron-donating effect of the methyl group in toluidine isomers is a nuanced interplay of inductive, hyperconjugative, and steric effects. In p-toluidine, the combination of the +I and +H effects significantly increases the electron density on the amino group, making it the most basic of the three isomers. In m-toluidine, only the +I effect is operative, resulting in a moderate increase in basicity compared to aniline. In o-toluidine, while the +I effect is present, it is counteracted by steric hindrance from the adjacent methyl group, which disrupts the solvation of the anilinium ion, leading to a decrease in basicity.

This comprehensive understanding of the electronic properties of toluidine isomers is essential for their application in drug design, where basicity can influence drug-receptor interactions and pharmacokinetic properties, as well as in the synthesis of dyes and other functional materials. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with these important chemical entities.

n-Ethyl-n-cyanoethyl-m-toluidine solubility and stability data.

An In-depth Technical Guide on the Solubility and Stability of N-Ethyl-N-cyanoethyl-m-toluidine

Solubility Determination

The solubility of a compound is a critical physicochemical property that influences its bioavailability and formulation development. The following section details a standard protocol for determining the solubility of this compound.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of flasks containing different solvents (e.g., water, ethanol, DMSO, buffers at various pH levels).

-

Equilibration: The flasks are sealed and agitated in a constant temperature water bath or shaker for a defined period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the flasks are left undisturbed to allow the undissolved solid to sediment.

-

Sampling and Filtration: An aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive, fine-pore filter (e.g., 0.22 µm) to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and in the specific solvent.

Data Presentation: Solubility Data

The obtained solubility data should be presented in a clear and organized manner, as shown in the template below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Water (pH 7.0) | 25 | Data | HPLC-UV |

| Ethanol | 25 | Data | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Data | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 37 | Data | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 | Data | HPLC-UV |

Experimental Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Stability Assessment

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation or stress testing is undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

-

Sample Preparation: Prepare solutions of this compound at a known concentration in appropriate solvents.

-

Stress Conditions: Expose the solutions to a variety of stress conditions:

-

Acidic/Basic Hydrolysis: Adjust the pH of the solutions with acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) and heat.

-

Oxidation: Treat the solution with an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal Stress: Store the solution at elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solution to light of a specified wavelength and intensity (e.g., using a photostability chamber).

-

-

Time Points: Collect samples at various time points throughout the stress testing.

-

Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-